molecular formula C14H21N5O3 B2871930 7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 838876-89-4

7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2871930
CAS No.: 838876-89-4
M. Wt: 307.354
InChI Key: LLDTTYKVDVOEIZ-UHFFFAOYSA-N
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Description

7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C14H21N5O3 and its molecular weight is 307.354. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

The crystal structure of related compounds demonstrates typical geometries within the purine fused-ring system, where the six-membered ring is planar, and the morpholine ring adopts a chair conformation. Such configurations suggest a framework for understanding molecular interactions and designing novel derivatives with specific biological activities (Karczmarzyk et al., 1997). Moreover, the presence of specific substituents like the morpholinomethyl group can influence the molecule's pharmacokinetic properties, such as solubility and plasma stability, which are crucial for developing therapeutically relevant agents (Bardiot et al., 2015).

Potential Therapeutic Applications

  • Neuropharmacological Activity : Compounds structurally related to 7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione have shown potential neuropharmacological activities, including antiarrhythmic and hypotensive effects. These effects are attributed to the interaction with alpha-adrenoreceptors, suggesting possible applications in cardiovascular disorders (Chłoń-Rzepa et al., 2004; Chłoń-Rzepa et al., 2011).

  • Antifungal Activity : Derivatives of morpholinomethyl-substituted compounds exhibit significant antifungal activity against a range of fungi, including Candida and Aspergillus species. The structural modification, such as the introduction of a gem-dimethyl on the morpholine core, enhances plasmatic stability while maintaining antifungal efficacy, indicating their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

  • Receptor Affinity and Psychotropic Activity : The structural analogs of this compound with modifications in the morpholine and purine core demonstrate affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating potential applications in treating psychiatric disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).

Properties

IUPAC Name

7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-4-19-10(9-18-5-7-22-8-6-18)15-12-11(19)13(20)17(3)14(21)16(12)2/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDTTYKVDVOEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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